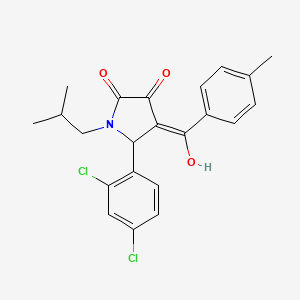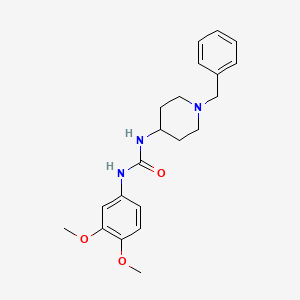![molecular formula C24H32ClN3O B4611446 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B4611446.png)
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE
Overview
Description
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be incorporated into the compound through a Mannich reaction, which is a three-step protocol involving the formation of a Mannich base . The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperazine ring may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol.
Scientific Research Applications
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to histamine H1 receptors, thereby exerting antihistamine effects . The piperazine ring is known to positively modulate the pharmacokinetic properties of the compound, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another antihistamine with a similar mechanism of action.
Fluoxetine: An antidepressant that also contains a piperazine ring, highlighting the versatility of this structural motif.
Uniqueness
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O/c1-3-5-20-8-10-22(11-9-20)19(2)26-24(29)18-28-14-12-27(13-15-28)17-21-6-4-7-23(25)16-21/h4,6-11,16,19H,3,5,12-15,17-18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWRTYBRTIOGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4611364.png)
![2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4611382.png)

![5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE](/img/structure/B4611386.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4611397.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B4611398.png)
![methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4611402.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4611406.png)
![N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4611413.png)
![N-(1H-indazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B4611421.png)
![1-ethyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4611431.png)
![2-{[(2,6-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4611437.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4611438.png)

